![molecular formula C10H13ClO2 B1315623 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol CAS No. 20795-42-0](/img/structure/B1315623.png)
2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, “1-(4-(2-chloroethoxy)phenyl)ethanone” is easily prepared by a literature synthesis method . To a solution of “1-(4-hydroxyphenyl)ethanone” (50 mmol) and “1-bromo-2-chloroethane” (55 mmol) in 20 mL acetone was added NaOH (55 mmol) in 10 mL acetone and 0.5 g tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of related compounds such as “1-(4-(2-chloroethoxy)phenyl)ethanone” has been analyzed and published . The crystal structure of this compound has been determined and is available in the literature .Scientific Research Applications
Facile Synthesis and Chemical Properties
- Research demonstrates the development of efficient synthesis methods for enantiomerically pure compounds, starting from related chemical structures. These methodologies are characterized by their cost-effectiveness, scalability, and ability to produce high purity enantiomers, which are critical for further applications in chemistry and materials science (Zhang et al., 2014).
Agrochemical Applications
- Studies have synthesized new derivatives showing fungicidal activity, highlighting the potential of these compounds in developing new pesticides for agricultural use. This research could lead to the discovery of more efficient and possibly environmentally friendly fungicides (Kuzenkov & Zakharychev, 2009).
Environmental Fate and Degradation
- Investigations into the environmental degradation pathways of chlorinated compounds reveal the formation of various metabolites, which could inform the environmental monitoring and management strategies for persistent organic pollutants. Understanding these pathways is crucial for assessing the ecological impact of such compounds and their derivatives (Guo et al., 2009).
Electrochemical Studies
- Electrochemical reduction studies provide insights into the reactivity and potential applications of these compounds in reducing pollutants or in synthetic electrochemistry. Such research could pave the way for novel methods of environmental remediation or synthetic applications (McGuire & Peters, 2016).
Antioxidant Activity
- Derivatives have been explored for their antioxidant properties, indicating potential health-related applications or as stabilizers in various industries. The impact of different substituents on the antioxidant activity of these compounds has been systematically studied, offering a pathway to designing more effective antioxidants (Thanuja et al., 2022).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8(13-7-6-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYVMRNCFGRQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540214 |
Source


|
| Record name | 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol | |
CAS RN |
20795-42-0 |
Source


|
| Record name | 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

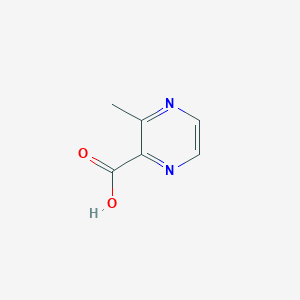
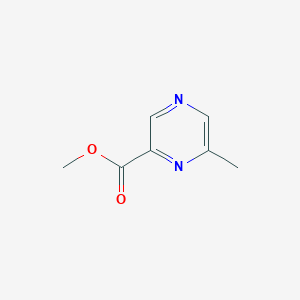
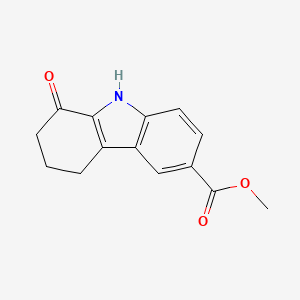
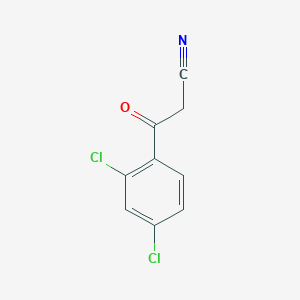
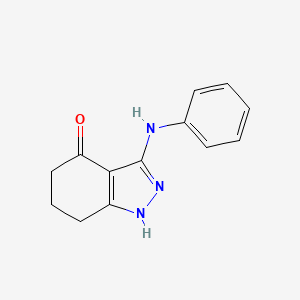
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)
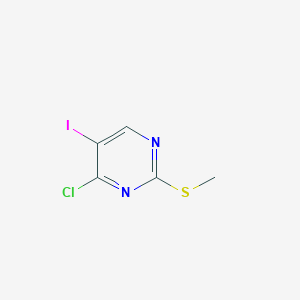
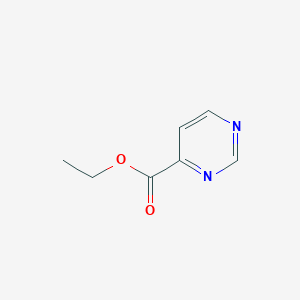
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)
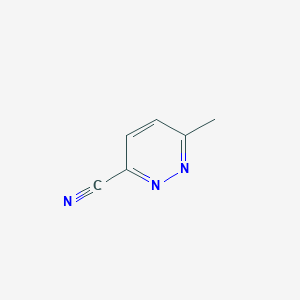
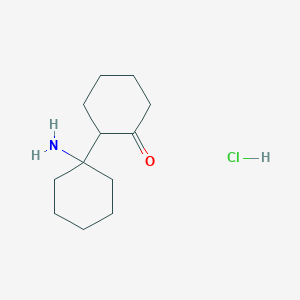
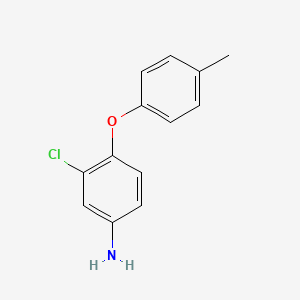
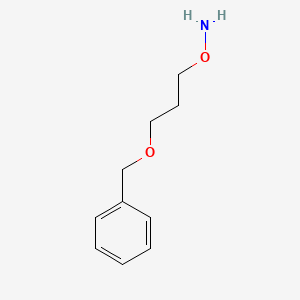
![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)